
1-Chloro-3-methylocta-1,2,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methylocta-1,2,7-triene is a chemical compound with the molecular formula C9H13Cl It is characterized by the presence of a chlorine atom and three double bonds within an eight-carbon chain
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-methylocta-1,2,7-triene typically involves the chlorination of 3-methylocta-1,2,7-triene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired position.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be scalable and efficient, allowing for the production of large quantities of this compound for commercial use.
Analyse Chemischer Reaktionen
1-Chloro-3-methylocta-1,2,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-methylocta-1,2,7-triene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential effects on living organisms. It may serve as a model compound for studying the interactions of chlorinated hydrocarbons with biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-methylocta-1,2,7-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atom and double bonds play a crucial role in its reactivity and binding affinity. The pathways involved in its action may include the formation of reactive intermediates that can modify biological molecules, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-methylocta-1,2,7-triene can be compared with other similar compounds, such as:
1-Bromo-3-methylocta-1,2,7-triene: Similar in structure but with a bromine atom instead of chlorine. This compound may exhibit different reactivity and properties due to the presence of bromine.
3-Methylocta-1,2,7-triene: Lacks the chlorine atom, making it less reactive in certain substitution reactions. It serves as a precursor in the synthesis of this compound.
1-Chloro-3-methylhepta-1,2,6-triene: A related compound with a shorter carbon chain. Its properties and applications may differ due to the variation in chain length.
Eigenschaften
CAS-Nummer |
61422-79-5 |
|---|---|
Molekularformel |
C9H13Cl |
Molekulargewicht |
156.65 g/mol |
InChI |
InChI=1S/C9H13Cl/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3 |
InChI-Schlüssel |
LHQJYPXXSSCXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CCl)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


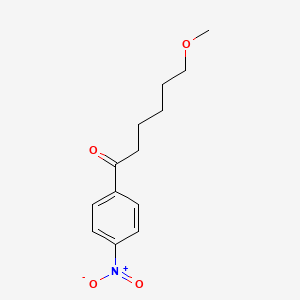

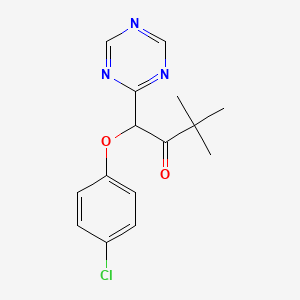
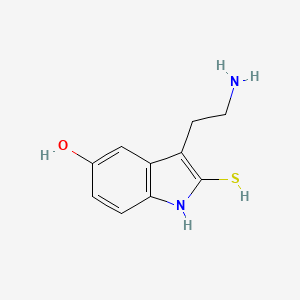
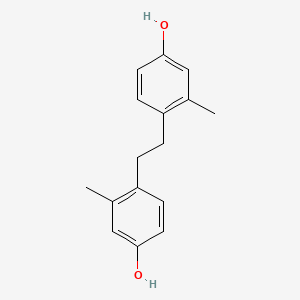
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)

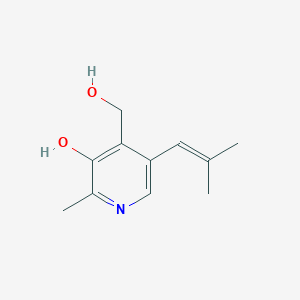
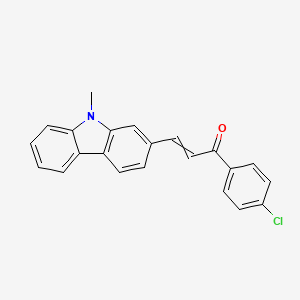
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
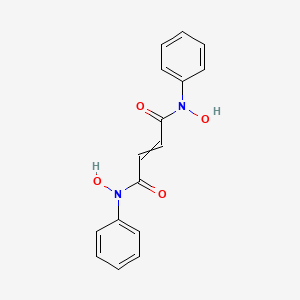
![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)

